Product packaging for 2,5-Dibromobenzenesulfonyl fluoride(Cat. No.:CAS No. 1092278-47-1)

2,5-Dibromobenzenesulfonyl fluoride

Cat. No.: B15088177
CAS No.: 1092278-47-1
M. Wt: 317.96 g/mol
InChI Key: RSDRPBUYUKBWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dibromobenzenesulfonyl fluoride is a versatile aryl sulfonyl fluoride reagent valued in advanced synthetic chemistry, particularly for the synthesis of sulfonate and sulfonamide derivatives via Sulfur Fluoride Exchange (SuFEx) click chemistry. SuFEx is a next-generation click reaction known for its high efficiency, reliability, and excellent biocompatibility, making it ideal for constructing complex molecules in medicinal chemistry and chemical biology . This compound serves as a robust scaffold for the high-throughput generation of aryl alkyl sulfones, which are critical motifs in drug discovery, by coupling with a diverse set of carbon pronucleophiles including esters, amides, and heteroarenes under mild conditions . The electron-withdrawing bromine substituents on the benzene ring modulate the reactivity of the sulfonyl fluoride group, enhancing its stability while maintaining its selectivity in SuFEx reactions with silyl ethers and phenols. This balance makes it a valuable building block for post-assembly modification and the late-stage derivatization of complex molecules in parallel synthesis. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2FO2S B15088177 2,5-Dibromobenzenesulfonyl fluoride CAS No. 1092278-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDRPBUYUKBWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092278-47-1
Record name 1092278-47-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2,5 Dibromobenzenesulfonyl Fluoride

Conventional Approaches to Arylsulfonyl Fluorides and Their Adaptability for Dibrominated Structures

Traditional methods for the synthesis of arylsulfonyl fluorides, including 2,5-dibromobenzenesulfonyl fluoride (B91410), often involve multi-step procedures starting from readily available precursors. These established routes have been adapted to accommodate the specific requirements of dibrominated aromatic systems.

Conversion from Dibromobenzenesulfonyl Chlorides via Halide Exchange

The most common and well-established method for synthesizing arylsulfonyl fluorides is through the halide exchange of the corresponding arylsulfonyl chlorides. nih.gov This transformation is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov The efficiency of this reaction can be significantly enhanced by using a phase-transfer catalyst, like 18-crown-6 (B118740) ether, in a suitable solvent such as acetonitrile (B52724). nih.govmdpi.com This approach allows the reaction to proceed at room temperature with excellent yields. mdpi.com For the synthesis of 2,5-dibromobenzenesulfonyl fluoride, the precursor, 2,5-dibromobenzenesulfonyl chloride, would be subjected to these fluorinating conditions. A recently developed method also utilizes sulfuryl fluoride (SO₂F₂) as the fluoride provider for this conversion, offering a highly efficient route under mild conditions. researchgate.net

Table 1: Reagents for Halide Exchange

Fluoride Source Catalyst/Conditions Efficacy
Potassium Fluoride (KF) 18-crown-6 ether, acetonitrile Excellent yields at room temperature
Potassium Bifluoride (KHF₂) Aqueous solution Common, but can be sluggish
Sulfuryl Fluoride (SO₂F₂) Mild conditions Highly efficient

Synthesis from Dibromobenzenesulfonic Acids or Their Salts

An alternative and increasingly popular route involves the direct conversion of sulfonic acids or their salts into sulfonyl fluorides. nih.govnih.govrsc.org This one-pot, two-step procedure circumvents the need to isolate the often reactive sulfonyl chloride intermediate. nih.gov The process typically involves treating the sulfonic acid or sulfonate salt with a chlorinating agent, such as cyanuric chloride or trichloroacetonitrile, to form the sulfonyl chloride in situ. nih.govnih.gov This is immediately followed by the addition of a fluoride source like KHF₂ to yield the desired sulfonyl fluoride. nih.gov The choice of catalyst can be crucial; for instance, tetrabutylammonium (B224687) bromide (TBAB) is effective for sulfonates, while tetramethylammonium (B1211777) chloride (TMAC) is preferred for sulfonic acids. nih.gov More recent advancements have introduced thionyl fluoride (SOF₂) and deoxyfluorinating agents like Xtalfluor-E® for a more direct conversion under milder conditions. nih.govrsc.org

Preparation from Dibromobenzenethiols and Disulfides

Arylsulfonyl fluorides can also be synthesized from aryl thiols and disulfides. One method involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to generate the corresponding sulfonyl chlorides, which are then treated with KHF₂ to produce the sulfonyl fluorides. mdpi.comnih.gov This method is rapid and avoids the use of chlorine gas. nih.gov Another approach utilizes disulfides as starting materials, employing Selectfluor as both an oxidant and a fluorine source in a refluxing mixture of acetonitrile and water. mdpi.com An electrochemical approach has also been developed, using thiols or disulfides with KF as the fluorine source in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com

Strategies Involving Dibromobenzenesulfonamides

A direct conversion of sulfonamides to sulfonyl fluorides has been reported, offering a mild and chemoselective method. researchgate.net This process involves the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride (MgCl₂) to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride by the addition of KF. mdpi.comresearchgate.net This method is particularly advantageous for the late-stage functionalization of complex molecules due to its high chemoselectivity. researchgate.net

Advanced Catalytic and Metal-Mediated Syntheses of Dibromobenzenesulfonyl Fluoride

Modern synthetic chemistry has seen the development of more sophisticated methods for the preparation of arylsulfonyl fluorides, often employing transition metal catalysts to achieve high efficiency and functional group tolerance.

Palladium-Catalyzed Functionalization of Dibrominated Aryl Halides

Palladium catalysis has emerged as a powerful tool for the synthesis of arylsulfonyl fluorides from aryl halides. A notable one-pot procedure involves the palladium-catalyzed sulfonylation of aryl bromides using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO₂ source. nih.govrsc.org The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the arylsulfonyl fluoride. nih.govrsc.org This method is lauded for its mild conditions and broad functional group tolerance, making it suitable for complex molecules, including active pharmaceutical ingredients. nih.govrsc.org For the synthesis of this compound, 1,4-dibromobenzene (B42075) would be the logical starting material for this transformation.

A similar palladium-catalyzed approach has been developed for aryl iodides, using DABSO in conjunction with Selectfluor. organic-chemistry.org Furthermore, a novel palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been reported, using sodium dithionite (B78146) (Na₂S₂O₄) as a convenient sulfonyl source and NFSI as the fluorine source under mild reductive conditions. rsc.org

Table 2: Compound Names

Compound Name
This compound
2,5-Dibromobenzenesulfonyl chloride
Potassium fluoride
Potassium bifluoride
18-crown-6 ether
Sulfuryl fluoride
2,5-Dibromobenzenesulfonic acid
Cyanuric chloride
Trichloroacetonitrile
Tetrabutylammonium bromide
Tetramethylammonium chloride
Thionyl fluoride
Xtalfluor-E®
2,5-Dibromobenzenethiol
Sodium hypochlorite
Selectfluor
2,5-Dibromobenzenesulfonamide
Pyrylium tetrafluoroborate
Magnesium chloride
1,4-Dibromobenzene
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct
N-Fluorobenzenesulfonimide
Sodium dithionite

Reactions Involving Dibromophenyl Grignard Reagents

The synthesis of arylsulfonyl fluorides from Grignard reagents represents a significant pathway in organic chemistry. A notable one-pot method involves the reaction of an aryl Grignard reagent with sulfuryl fluoride (SO₂F₂). This approach allows for the direct formation of the sulfonyl fluoride functional group. For instance, adding a solution of an aryl Grignard reagent to sulfuryl fluoride at ambient temperature can produce the corresponding arylsulfonyl fluoride in yields ranging from 18% to 78% rsc.org.

While the general methodology is established for various aryl Grignard reagents, the specific application to a 2,5-dibromophenyl Grignard reagent follows the same principle. The process would begin with the formation of the Grignard reagent from 1,3-dibromobenzene. This is typically achieved by reacting the dibromoarene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The resulting 2,5-dibromophenylmagnesium bromide is then carefully reacted with sulfuryl fluoride.

Reactants Reagents Product Key Features Yield
Aryl Halide (e.g., 1,3-Dibromobenzene)1. Mg, THF; 2. SO₂F₂Arylsulfonyl Fluoride (e.g., this compound)One-pot synthesis; applicable to a range of alkyl, aryl, and heteroaryl Grignards. rsc.org18-78% rsc.org

Emerging and Green Chemistry Methodologies for Dibrominated Arylsulfonyl Fluorides

Recent advancements in synthetic chemistry have focused on developing more sustainable and environmentally friendly methods for the synthesis of arylsulfonyl fluorides. These emerging technologies, including photoredox catalysis and electrochemical protocols, offer milder reaction conditions, reduced waste, and improved safety profiles compared to traditional methods.

Visible-Light-Mediated Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds under mild conditions. mdpi.comdntb.gov.ua This technique avoids the harsh reagents and high temperatures often associated with classical methods. A significant development in this area is the metal-free synthesis of arylsulfonyl fluorides from aryldiazonium salts. nih.govresearchgate.net

In this process, an aryldiazonium salt, which can be prepared from the corresponding aniline (B41778), reacts with a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), in the presence of an organic photocatalyst and a fluoride source like potassium bifluoride (KHF₂). researchgate.netnih.gov The reaction is initiated by irradiation with blue LEDs at room temperature. This method exhibits broad functional group tolerance, accommodating both electron-rich and electron-poor aryl systems, making it suitable for the synthesis of dibrominated arylsulfonyl fluorides. mdpi.comresearchgate.net The reaction proceeds through the generation of an aryl radical via a single electron transfer process, which is then trapped by SO₂ to form an arylsulfonyl radical. mdpi.com

Starting Material Reagents Conditions Key Features
Aryl Diazonium SaltsDABSO (SO₂ source), KHF₂ (fluoride source), Organic PhotocatalystBlue LED irradiation, Room TemperatureMetal-free, mild conditions, broad functional group tolerance. nih.govresearchgate.net
Diaryliodonium SaltsDABSO (SO₂ source), KHF₂ (fluoride source), Organic PhotocatalystVisible LightMild and efficient, electronic properties of substituents influence yield. nih.gov

Electrochemical Synthesis Protocols

Electrochemical synthesis offers a green and efficient alternative for preparing sulfonyl fluorides by minimizing the use of external chemical oxidants. mdpi.com This method allows for the direct anodic oxidation of substrates under mild conditions. One such protocol involves the synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride (KF) as an inexpensive and safe fluoride source. researchgate.netresearchgate.net The reaction requires no additional oxidants or catalysts, and the mild conditions contribute to a broad substrate scope.

Another innovative electrochemical approach is the direct synthesis of arenesulfonyl fluorides from nitroarenes. This method has been shown to be significantly influenced by the choice of electrolyte, with ionic liquids playing a crucial role in the reaction's success. rsc.org These electrochemical methods are in line with the principles of green chemistry by reducing waste and avoiding harsh reagents. mdpi.com

Substrate Reagents Method Key Advantages
Thiols or DisulfidesKF (fluoride source)Anodic OxidationNo external oxidants or catalysts, mild conditions, broad scope. researchgate.netresearchgate.net
NitroarenesFluoride SourceDirect ElectrochemistryUtilizes readily available starting materials, ionic liquid effect is significant. rsc.org

Environmentally Benign and Sustainable Synthetic Pathways

The pursuit of environmentally benign synthetic routes for arylsulfonyl fluorides extends beyond photoredox and electrochemical methods. A key strategy is the use of more sustainable reagents and reaction conditions. For example, the use of sulfuryl fluoride (SO₂F₂) as a reagent is advantageous due to its properties as a gas, which can simplify purification processes.

Mechanochemistry, which involves conducting reactions in a ball mill under solvent-free or low-solvent conditions, is another promising green approach. A method for synthesizing sulfonyl fluorides from stable sulfur(VI) imidazoles using a mixer mill has been developed. This solvent-free technique utilizes potassium bifluoride and acetic acid, with purification often achievable through simple silica (B1680970) plug filtration. youtube.com

Furthermore, the development of one-pot reactions, such as the palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides using DABSO and Selectfluor, contributes to sustainability by reducing the number of separate purification steps and minimizing solvent waste. organic-chemistry.org The use of cheap and convenient sulfur sources, like sodium dithionite (Na₂S₂O₄), in combination with an ideal fluorine source like N-fluorobenzenesulfonimide (NFSI), also represents a move towards more sustainable practices. rsc.org

Reactivity and Mechanistic Studies of 2,5 Dibromobenzenesulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride (B91410) group (-SO₂F) is the cornerstone of SuFEx chemistry, a set of powerful and reliable reactions for forming robust covalent bonds. sigmaaldrich.comnih.gov The S-F bond, while exceptionally stable under many conditions, can be activated to react with a wide range of nucleophiles, a characteristic that makes 2,5-dibromobenzenesulfonyl fluoride a valuable connector hub in medicinal chemistry, materials science, and chemical biology. sigmaaldrich.comgrantome.comresearchgate.net The reactivity of the sulfonyl fluoride is a balance between stability and the ability to undergo nucleophilic substitution at the sulfur atom, providing a chemoselective handle that is orthogonal to many other functional groups. sigmaaldrich.com

Nucleophilic Addition Reactions with Oxygen-Based Nucleophiles (e.g., Phenols, Alcohols, Silyl (B83357) Ethers)

The reaction of sulfonyl fluorides with oxygen-based nucleophiles, particularly phenols and alcohols, is a fundamental SuFEx transformation for the synthesis of sulfonate esters. These reactions are typically facilitated by a base or a catalyst system.

With phenols , the reaction often proceeds smoothly. The use of silyl-protected phenols (aryl silyl ethers) is a classic SuFEx strategy, driven by the formation of the highly stable silicon-fluorine bond. nih.gov However, recent advancements have shown that direct coupling with phenols is also highly efficient, often catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or stronger guanidine (B92328) bases. nih.govnih.gov An accelerated SuFEx click chemistry (ASCC) protocol, using a combination of a hindered guanidine base (BTMG) and hexamethyldisilazane (B44280) (HMDS), allows for the rapid and high-yielding synthesis of aryl sulfonates from aromatic sulfonyl fluorides and aryl alcohols, often within minutes at room temperature. nih.gov While specific examples for this compound are not detailed in the provided literature, the general reactivity of electron-poor aromatic sulfonyl fluorides suggests it would be a highly competent substrate in these transformations. nih.gov

The reaction with aliphatic alcohols is generally more challenging than with phenols. nih.gov However, the ASCC conditions have been shown to facilitate the reaction between aromatic sulfonyl fluorides and primary alkyl alcohols at room temperature, albeit with higher catalyst loadings. nih.gov

Below is an illustrative table of the types of products expected from the reaction of an aromatic sulfonyl fluoride with various oxygen-based nucleophiles under accelerated SuFEx conditions.

NucleophileProduct TypeCatalyst SystemTypical Reaction Time
Aryl AlcoholAryl SulfonateBTMG/HMDS (1.0 mol%)5 min
Primary Alkyl AlcoholAlkyl SulfonateBTMG/HMDS (20 mol%)30 min
Aryl Silyl EtherAryl SulfonateDBU (10 mol%)5 min
Data derived from general reactivity of aromatic sulfonyl fluorides under ASCC and DBU-catalyzed conditions. nih.govnih.gov

Reactivity with Nitrogen-Based Nucleophiles (e.g., Primary and Secondary Amines, Anilines, Sulfonamides)

The formation of sulfonamides through the reaction of sulfonyl fluorides with amines is another key application of SuFEx chemistry. nih.gov The resulting S-N bond is exceptionally stable, making this a valuable ligation strategy.

Primary and secondary amines react with sulfonyl fluorides to yield the corresponding sulfonamides. The reaction with primary amines can sometimes be complicated by side reactions, but computational studies on model systems like methanesulfonyl fluoride and methylamine (B109427) show the reaction proceeds via an Sₙ2-type mechanism. grantome.comnih.gov The presence of a complementary base is crucial as it significantly lowers the reaction barrier by increasing the nucleophilicity of the amine. nih.govchemrxiv.org Secondary amines generally react cleanly to produce mono-substituted products. nih.gov

Anilines , being less nucleophilic than aliphatic amines, may require more forcing conditions or specific catalytic activation. Despite the historical observation of sulfonyl fluorides being inert in refluxing aniline (B41778), modern catalytic methods have enabled these transformations. sigmaaldrich.com

The reaction scope extends to other nitrogen nucleophiles, such as sulfonamides , although this is a less common transformation. The reactivity of this compound with these nitrogen nucleophiles is anticipated to follow these general principles, providing access to a diverse range of dibrominated sulfonamides.

The following table illustrates the expected products from the reaction of a generic aryl sulfonyl fluoride with various nitrogen-based nucleophiles.

NucleophileProduct TypeKey Reaction Feature
Primary AminePrimary SulfonamideBase catalysis is crucial to enhance amine nucleophilicity. nih.govchemrxiv.org
Secondary AmineSecondary SulfonamideGenerally clean and high-yielding reactions. nih.gov
AnilineN-Aryl SulfonamideMay require specific catalytic activation due to lower nucleophilicity.
This table is based on the general reactivity patterns of sulfonyl fluorides.

Interactions with Sulfur and Carbon-Based Nucleophiles

While reactions with oxygen and nitrogen nucleophiles are more common, SuFEx chemistry also encompasses reactions with other nucleophiles. The reaction of sulfonyl fluorides with sulfur-based nucleophiles like thiols can lead to the formation of thiosulfonates. Under certain conditions, such as those used in Buchwald-Hartwig type couplings, thiols and thiophenols can be coupled with aryl halides, but the direct SuFEx reaction with the sulfonyl fluoride group is also a potential pathway. wikipedia.org

The formation of a C-S bond via the reaction of a sulfonyl fluoride with a carbon-based nucleophile is a more challenging transformation. However, specific examples exist, such as the reaction of ethenesulfonyl fluoride, which acts as a Michael acceptor for carbon nucleophiles. sigmaaldrich.com For aryl sulfonyl fluorides like this compound, direct reaction with common carbon nucleophiles at the sulfur center is less typical than the cross-coupling reactions discussed below.

Mechanistic Investigations of SuFEx Transformations Initiated by this compound

Computational studies on the reaction of methanesulfonyl fluoride with methylamine indicate a one-step mechanism where the S-F bond weakens as the nucleophilic amine attacks. grantome.comnih.gov A key finding is the significant role of a base catalyst, which deprotonates the amine, thereby increasing its nucleophilicity and lowering the activation energy barrier for the reaction. nih.govchemrxiv.org

In reactions involving silyl ethers, the formation of the strong Si-F bond provides a thermodynamic driving force. nih.gov The mechanism can be catalyzed by fluoride ions (e.g., from a bifluoride salt), which can deprotect the silyl ether to generate a highly reactive phenolate (B1203915) intermediate. nih.gov This phenolate then attacks the sulfonyl fluoride, regenerating the fluoride catalyst.

Transformations Involving the Bromine Substituents on the Aryl Ring

The two bromine atoms on the aryl ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions allow for the selective functionalization of the aromatic core, either before or after the sulfonyl fluoride has been reacted. The -SO₂F group is generally stable under many palladium-catalyzed conditions, allowing for the selective reaction at the C-Br bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an organoboron compound. rsc.org It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings, reacting with aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives, respectively. The reactivity of aryl bromides in these couplings is well-established. nih.govscholaris.ca Interestingly, under certain conditions, the sulfonyl fluoride group itself can be activated for a desulfonative Suzuki-Miyaura coupling, although this typically requires specific catalysts and conditions and is less common than C-Br activation. rsc.orgnih.gov

The Sonogashira reaction couples aryl halides with terminal alkynes to produce arylalkynes, another fundamental C-C bond-forming transformation. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, would allow for the introduction of alkyne functionalities onto the 2,5-dibromobenzene scaffold. The reaction tolerates a wide range of functional groups and can be performed under mild conditions. nih.govsoton.ac.uk

The Buchwald-Hartwig amination provides a route to form carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgchemeurope.comorganic-chemistry.orglibretexts.org This reaction would enable the conversion of the C-Br bonds in this compound to C-N bonds, providing access to aniline derivatives while preserving the sulfonyl fluoride group for subsequent SuFEx chemistry. The reaction is known for its broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines. wikipedia.org Similarly, the analogous Buchwald-Hartwig etherification can be used to form C-O bonds with alcohols. wikipedia.org

The following table summarizes the expected transformations of the bromine substituents on this compound via palladium-catalyzed cross-coupling reactions.

Reaction NameCoupling PartnerBond FormedExpected Product Class
Suzuki-MiyauraBoronic Acid/Ester (R-B(OR)₂)C-CBiaryl or Aryl-Alkene Sulfonyl Fluoride
SonogashiraTerminal Alkyne (R-C≡CH)C-C (sp²-sp)Arylalkyne Sulfonyl Fluoride
Buchwald-HartwigAmine (R₂NH)C-NArylamine Sulfonyl Fluoride
This table outlines the potential applications of standard cross-coupling reactions to the C-Br bonds of the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of aromatic rings. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to activate the ring towards nucleophilic attack.

In the case of this compound, the sulfonyl fluoride (-SO₂F) group is a powerful electron-withdrawing group. This would suggest that the aromatic ring is activated towards SNAr. However, the positions of the bromine atoms relative to the sulfonyl fluoride group are critical. The bromine atom at the 2-position is ortho to the activating group, while the bromine at the 5-position is meta. Consequently, the bromine at the 2-position is expected to be significantly more susceptible to nucleophilic substitution.

While no specific studies detailing the SNAr reactions of this compound have been found, it is plausible that nucleophiles such as amines, thiols, and alkoxides could displace the bromine at the 2-position under suitable conditions. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

Position of BromineRelationship to -SO₂F GroupPredicted Reactivity towards SNAr
2orthoActivated
5metaDeactivated

Directed Lithiation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

The sulfonyl fluoride group can act as a DMG. For this compound, this would direct lithiation to the 6-position. However, a competing reaction, halogen-metal exchange, can also occur. Organolithium reagents can readily exchange with aryl bromides, with the rate of exchange typically being faster for bromine than for chlorine or fluorine.

Therefore, the reaction of this compound with an organolithium reagent like n-butyllithium could potentially lead to two different lithiated intermediates: one via directed ortho-lithiation at the 6-position and another via bromine-lithium exchange at either the 2- or 5-position. The outcome would likely depend on the reaction conditions, such as the solvent, temperature, and the specific organolithium reagent used. No experimental data is currently available to definitively predict the regioselectivity of this transformation for this specific substrate.

Orthogonal Reactivity and Chemoselectivity Between Sulfonyl Fluoride and Bromine Moieties

The presence of both sulfonyl fluoride and bromine functionalities on the same aromatic ring presents opportunities for orthogonal, or chemoselective, reactions. This would allow for the selective functionalization of one site while leaving the other intact for subsequent transformations.

The sulfonyl fluoride group is known for its "click" reactivity, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions with silyl ethers. This reaction is typically catalyzed and proceeds under mild conditions. The bromine atoms, on the other hand, are amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

It is conceivable that the differential reactivity of these groups could be exploited. For instance, a palladium-catalyzed cross-coupling reaction could potentially be performed selectively at one of the bromine atoms without affecting the sulfonyl fluoride. Conversely, a SuFEx reaction might be possible while leaving the C-Br bonds untouched. The relative positioning of the bromine atoms could also lead to selective reactions, with the bromine at the 2-position potentially exhibiting different reactivity from the one at the 5-position due to steric and electronic effects. However, specific studies demonstrating such chemoselective transformations on this compound are yet to be reported.

Radical Chemistry of Dibromobenzenesulfonyl Fluoride

Generation and Reactivity of S(VI) Radicals

Recent advances in photoredox catalysis have enabled the generation of S(VI) radicals from sulfonyl fluorides. acs.org These highly reactive intermediates can participate in a variety of transformations. While the generation of an S(VI) radical from this compound has not been specifically described, it is theoretically possible through photocatalytic single-electron transfer. The resulting radical could then undergo further reactions.

Alkene and Alkyne Ligation via Radical Pathways

Aryl radicals, which can be generated from aryl bromides under various conditions (e.g., using radical initiators or photoredox catalysis), are known to add to alkenes and alkynes. This provides a powerful method for carbon-carbon bond formation. In the context of this compound, it is plausible that a radical could be generated at either the 2- or 5-position. Subsequent addition to an unsaturated partner would lead to a new radical species that could be trapped or undergo further reactions.

Furthermore, the potential for generating an S(VI) radical from the sulfonyl fluoride moiety opens up another avenue for radical-mediated alkene and alkyne ligation. The interplay between the generation of an aryl radical from the C-Br bonds and an S(VI) radical from the -SO₂F group would be a fascinating area of study, potentially leading to novel difunctionalization reactions of unsaturated systems. To date, no such studies have been published for this compound.

Table 2: Potential Radical Intermediates from this compound

Precursor MoietyMethod of GenerationResulting Radical Species
C-BrRadical Initiator / Photoredox CatalysisAryl Radical
-SO₂FPhotoredox CatalysisS(VI) Radical

Advanced Applications in Chemical Research

2,5-Dibromobenzenesulfonyl Fluoride (B91410) as a Key Building Block in Organic Synthesis

2,5-Dibromobenzenesulfonyl fluoride is recognized in chemical catalogs as a building block for organic synthesis. Its structure, featuring a reactive sulfonyl fluoride group and two bromine atoms on the aromatic ring, presents multiple opportunities for synthetic transformations. The bromine atoms can be subjected to various cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the sulfonyl fluoride moiety can act as a stable precursor to sulfonamides or serve as an electrophilic partner in reactions.

Facilitating Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in their synthesis to rapidly generate analogues with improved properties. While sulfonyl fluorides, in general, are valuable for LSF due to their stability and selective reactivity, specific, documented examples detailing the use of This compound for the late-stage functionalization of complex bioactive molecules are not prevalent in publicly available research literature. Theoretically, its dibrominated scaffold would allow for sequential or dual functionalization, offering a potential, though underexplored, avenue for LSF.

Constructing Diverse Molecular Architectures Through Modular Assembly

The modular nature of This compound , with its distinct reactive sites, makes it a theoretically attractive component for the modular assembly of diverse molecular architectures. The bromine atoms can be sequentially replaced through palladium-catalyzed cross-coupling reactions, allowing for the controlled, stepwise construction of complex scaffolds. The sulfonyl fluoride group can be retained throughout these steps and then converted to a sulfonamide or other functionalities at a later stage. However, specific and detailed research findings showcasing the extensive use of This compound as a central scaffold for building a wide range of diverse molecular architectures through such modular strategies are not widely reported in peer-reviewed literature.

Design and Synthesis of Combinatorial Chemical Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for high-throughput screening. Building blocks with multiple, orthogonally reactive functional groups are highly valuable in this context. With its two bromine atoms and a sulfonyl fluoride group, This compound is a potential candidate for generating combinatorial libraries. Different substituents could be introduced at the bromine positions, and a diverse set of amines could be reacted with the sulfonyl fluoride group to create a large matrix of compounds. While (chlorosulfonyl)benzenesulfonyl fluorides have been utilized as versatile building blocks for such purposes, specific library synthesis schemes based on This compound are not extensively documented.

Contributions to Chemical Biology and Medicinal Chemistry Research

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology and medicinal chemistry, known for its ability to form stable covalent bonds with nucleophilic residues in proteins. This reactivity is harnessed to create chemical probes and covalent inhibitors.

Development of Covalent Chemical Probes for Protein Modification Studies

Covalent chemical probes are indispensable tools for identifying and characterizing protein function and for target validation in drug discovery. The sulfonyl fluoride group is known to react with several amino acid residues, including serine, threonine, tyrosine, and lysine. sigmaaldrich.com The development of such probes often involves attaching the sulfonyl fluoride "warhead" to a molecule that directs it to a specific protein target.

The utility of This compound in this context would be as a foundational building block. The bromine atoms could be functionalized to introduce a recognition element (a ligand for a protein of interest) or a reporter tag (like a fluorophore or a biotin (B1667282) handle for detection and isolation). Subsequent reaction with a target protein would result in covalent labeling. While the general principle is well-established for sulfonyl fluorides, specific research detailing the design and application of covalent probes derived directly from This compound is limited.

Strategies for Site-Specific Bioconjugation and Labeling of Biomolecules (e.g., Peptides, Proteins, RNA, Carbohydrates)

Site-specific bioconjugation—the precise attachment of a molecule to a specific site on a biomolecule—is crucial for creating antibody-drug conjugates, labeled proteins for imaging, and other advanced therapeutic and diagnostic agents. The reactivity of the sulfonyl fluoride group makes it a candidate for such applications.

In principle, This compound could be elaborated into a heterobifunctional linker. For instance, one bromine atom could be converted into a group that reacts with a specific functional group on a small molecule drug or a dye, while the sulfonyl fluoride group is used to attach to the target biomolecule. The second bromine atom could be retained for further modification or removed. Despite this potential, detailed strategies and protocols for using This compound in site-specific bioconjugation of peptides, proteins, RNA, or carbohydrates are not yet a significant feature in the available scientific literature.

Research on the Design and Synthesis of Covalent Enzyme Inhibitors (e.g., Proteases)

The sulfonyl fluoride moiety (–SO₂F) is a key electrophilic "warhead" in the design of covalent inhibitors, particularly for enzymes like proteases. Aryl sulfonyl fluorides have a history of use as somewhat promiscuous covalent inhibitors for serine proteases. nih.govchemrxiv.org The underlying mechanism involves the sulfonyl fluoride group forming a stable, covalent sulfonic ester bond with a nucleophilic amino acid residue, such as serine, tyrosine, or lysine, within the enzyme's active site. nih.govenamine.net This irreversible modification of the enzyme leads to potent and durable inhibition.

The design process for these inhibitors involves attaching the this compound scaffold to a molecule that has a binding affinity for the target enzyme. This "homing device" guides the sulfonyl fluoride warhead to the active site, where the covalent reaction can occur. The bromine atoms on the phenyl ring of this compound offer opportunities for further synthetic modification, allowing researchers to fine-tune the inhibitor's selectivity and pharmacokinetic properties.

Recent research has moved beyond promiscuous inhibitors to discover highly selective agents. An agnostic screening approach, evaluating libraries of SuFEx-able compounds, unexpectedly identified specific and selective covalent inhibitors for human neutrophil elastase (hNE), a key serine protease target in inflammatory diseases. nih.govsemanticscholar.org For instance, benzene-1,2-disulfonyl fluoride was identified as a selective covalent hNE inhibitor, which was then optimized through synthetic derivatization. nih.gov This strategy underscores the potential of using sulfonyl fluoride-containing libraries to discover novel and highly selective covalent inhibitors for challenging therapeutic targets.

Table 1: Examples of Sulfonyl Fluoride-Based Covalent Inhibitors and Their Targets

Inhibitor Class Target Enzyme Targeted Residue(s) Key Finding
Aryl Sulfonyl Fluorides Serine Proteases (e.g., hNE) Serine Forms covalent sulfonic ester bond, leading to irreversible inhibition. nih.govchemrxiv.org
Fluorosulfate Probes mRNA Decapping Scavenger Enzyme (DcpS) Non-catalytic Serine Demonstrates that fluorosulfates can selectively target non-catalytic residues. nih.gov
Benzene-1,2-disulfonyl fluoride Human Neutrophil Elastase (hNE) Serine Discovered through agnostic screening, showing high selectivity over other proteases. nih.gov

Integration into Fragment-Based Drug Discovery Research Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules, or "fragments," for binding to a biological target. nih.gov The sulfonyl fluoride group, as featured in this compound, is an ideal reactive functionality for a specialized FBDD approach known as covalent fragment-based screening.

In this methodology, a library of diverse fragments, each containing a sulfonyl fluoride warhead, is screened against a protein target. nih.gov The key advantage is that the reactive sulfonyl fluoride can form a covalent bond with a nearby nucleophilic residue on the protein, effectively "trapping" even weak fragment-protein interactions. nih.gov These trapped interactions can be robustly detected using techniques like intact protein liquid chromatography-mass spectrometry (LC-MS). nih.gov

This approach allows for the rapid identification of novel binding fragments and their precise location of interaction on the protein. For example, screening a modest library of 352 sulfonyl fluoride-based fragments against three different protein targets yielded hits for two of them, revealing interactions with functionally important pockets. nih.gov Once a hit fragment is identified, its structure can be elaborated and optimized to develop a high-affinity lead compound, a process guided by the initial fragment's binding mode. The dibromo-substitution pattern of this compound provides two distinct vectors for such chemical elaboration.

Applications in Materials Science and Polymer Chemistry

The unique reactivity of the sulfur-fluorine bond has positioned sulfonyl fluorides as critical building blocks in modern materials science, primarily through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Utilization in SuFEx Polymerization for Novel Polymeric Materials

SuFEx is a new generation of click chemistry that involves the highly efficient and specific reaction between a sulfonyl fluoride (R-SO₂F) and a silylated phenol (B47542) (Ar-OSiMe₃) or other nucleophiles. nih.govnih.gov This reaction forms a strong and stable sulfonate (R-SO₂-OAr) linkage. The process is characterized by high yields, tolerance to a wide range of functional groups, and often requires only mild catalytic conditions. nih.gov

Bifunctional molecules containing two sulfonyl fluoride groups can act as monomers in SuFEx-based polycondensation reactions. When reacted with a bifunctional co-monomer, such as a bisphenol, they can produce high molecular weight polymers like polysulfonates and polysulfates. nih.govnih.gov While this compound itself is a monofunctional sulfonyl fluoride, its core structure is representative of the aryl sulfonyl fluoride monomers used in these polymerizations. For instance, bis(alkylsulfonyl fluoride)s have been successfully polymerized with bisphenol bis(t-butyldimethylsilyl) ethers to create novel polysulfonates with excellent thermal and hydrolytic stability. nih.gov

The versatility of the SuFEx reaction allows for the synthesis of a diverse range of polymeric materials by simply varying the structure of the monomeric building blocks. nih.gov

Post-Polymerization Modification Strategies for Functional Polymers

Post-polymerization modification (PPM) is a powerful strategy for creating functional polymers by introducing specific chemical groups onto a pre-existing polymer backbone. The SuFEx reaction is exceptionally well-suited for PPM. figshare.com

In this approach, a polymer is first synthesized to contain pendant sulfonyl fluoride groups. These reactive handles along the polymer chain can then be modified in a subsequent step by reacting them with a variety of nucleophiles via the SuFEx reaction. This allows for the dense and efficient functionalization of the polymer with different molecules, tailoring its properties for specific applications.

This strategy has been successfully demonstrated in the modification of polymer brushes. figshare.com Surfaces grafted with polymers containing sulfonyl fluoride groups were readily derivatized using SuFEx chemistry, highlighting the reaction's utility in surface engineering and conjugation. figshare.com This method provides a robust platform for creating functional materials with precisely controlled surface chemistries.

Engineering of Advanced Materials with Tunable Characteristics (e.g., Vitrimers)

The robust and reliable nature of the linkages formed by SuFEx chemistry makes it an attractive tool for engineering advanced materials with precisely controlled and tunable characteristics. One exciting frontier in polymer science is the development of vitrimers, a class of plastics that combines the mechanical strength of thermosets with the reprocessability of thermoplastics. This is achieved through a network of dynamic covalent bonds that can rearrange at elevated temperatures without depolymerization.

While the sulfonate and sulfate (B86663) linkages formed by conventional SuFEx reactions are generally considered highly stable, the underlying principle of catalyzed bond exchange could be adapted to create vitrimeric materials. By designing a polymer network linked by sulfonate esters and incorporating a suitable catalyst, it may be possible to induce a dynamic exchange of these linkages. This would allow the material to be reshaped, repaired, or recycled upon heating, while retaining its structural integrity at operational temperatures. The development of SuFEx-based vitrimers represents a promising area for future research, potentially leading to more sustainable and high-performance polymeric materials.

Radiochemistry and Isotopic Labeling Applications

The field of nuclear medicine relies heavily on molecules labeled with positron-emitting isotopes, such as fluorine-18 (B77423) ([¹⁸F]), for use in Positron Emission Tomography (PET) imaging. The sulfonyl fluoride group provides a valuable handle for introducing [¹⁸F] into biomolecules. nih.govresearchgate.net

The S-F bond in aryl sulfonyl fluorides can undergo nucleophilic substitution with [¹⁸F]fluoride ions to produce the corresponding [¹⁸F]-labeled aryl sulfonyl fluoride. researchgate.net This reaction allows for the efficient synthesis of radiotracers that can be used to image and quantify biological processes in vivo. These [¹⁸F]-labeled sulfonyl fluorides can be designed as probes that covalently bind to a specific protein target, enabling its visualization by PET.

Furthermore, sulfonyl fluorides can act as "[¹⁸F] radiofluoride relay reagents," facilitating the labeling of other molecules that may be difficult to radiolabel directly. nih.gov A significant challenge in this area is the metabolic stability of the sulfonyl fluoride group in vivo, as hydrolysis of the S-F bond can lead to loss of the radiolabel. nih.gov Research has shown that the stability of the S-F bond is influenced by both electronic and steric factors, with highly substituted aryl sulfonyl fluorides, such as 2,4,6-trisubstituted derivatives, displaying enhanced stability. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Benzene-1,2-disulfonyl fluoride
Ethenesulfonyl fluoride
Thionyl tetrafluoride
Sulfuryl fluoride
PPY-A
Nirmatrelvir
Bortezomib

Potential for ¹⁸F-Labeling in Imaging Probe Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research to visualize and quantify physiological processes at the molecular level. This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical and nuclear properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images.

The development of novel ¹⁸F-labeled imaging probes is a crucial area of research, and aryl sulfonyl fluorides have emerged as promising precursors for this purpose. The direct labeling of sensitive biomolecules is often challenging, necessitating the use of prosthetic groups that can be first radiolabeled with ¹⁸F and then conjugated to a target molecule. Aryl sulfonyl fluorides are well-suited for this "indirect" labeling approach.

Research has demonstrated that aryl sulfonyl [¹⁸F]fluorides can be synthesized from their corresponding aryl sulfonyl chloride precursors via a nucleophilic substitution reaction with [¹⁸F]fluoride ions. nih.gov This reaction can often be performed under aqueous conditions at room temperature, which is advantageous for the development of radiopharmaceuticals. nih.gov The resulting ¹⁸F-labeled aryl sulfonyl fluoride can then be attached to a biomolecule of interest, such as a peptide or a small molecule inhibitor, to create a PET imaging probe. The stability of the sulfur-fluorine bond is a key attribute that makes sulfonyl fluorides attractive for these applications. nih.gov

While specific studies on the ¹⁸F-labeling of this compound are not prominent in the current literature, its structure suggests it could serve as a valuable precursor. The two bromine atoms offer sites for further chemical modification, allowing for the attachment of targeting vectors or moieties that enhance pharmacokinetic properties. The sulfonyl chloride analogue of this compound could potentially be converted to its [¹⁸F]sulfonyl fluoride derivative, which could then be used to label biomolecules for PET imaging.

A general scheme for the potential synthesis of an ¹⁸F-labeled probe using a this compound backbone is presented below.

Table 1: Potential Reaction Scheme for ¹⁸F-Labeling via a this compound-Derived Prosthetic Group

StepReactant 1Reactant 2ConditionsProduct
1. Prosthetic Group Synthesis 2,5-Dibromobenzenesulfonyl chloride[¹⁸F]Fluoride (e.g., from K¹⁸F/Kryptofix)Aqueous/organic solvent mixture, room temperature2,5-Dibromo-[¹⁸F]benzenesulfonyl fluoride
2. Functionalization 2,5-Dibromo-[¹⁸F]benzenesulfonyl fluorideFunctionalizing agent (e.g., containing an alkyne or azide (B81097) for click chemistry)Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki coupling)Functionalized 2-Bromo-5-(functional group)-[¹⁸F]benzenesulfonyl fluoride
3. Conjugation to Biomolecule Functionalized [¹⁸F]Prosthetic GroupBiomolecule (e.g., peptide with a complementary functional group)Click chemistry (e.g., CuAAC or SPAAC)¹⁸F-Labeled Biomolecule Probe

This table represents a hypothetical synthetic route and is not based on published data for this compound itself.

Synthesis of Deuterated and Other Isotopically Labeled Analogues for Mechanistic Studies

The elucidation of reaction mechanisms is a fundamental aspect of organic chemistry. One of the most powerful tools for probing reaction mechanisms is the use of isotopically labeled compounds and the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose.

When a carbon-hydrogen bond is broken in the rate-determining step of a reaction, replacing the hydrogen with a deuterium can lead to a significant decrease in the reaction rate. This is known as a primary kinetic isotope effect. The magnitude of the KIE can provide valuable information about the transition state of the reaction. libretexts.orglibretexts.org Even when the C-H bond is not broken in the rate-determining step, a smaller secondary kinetic isotope effect can be observed, which can also provide mechanistic insights. wikipedia.org

The synthesis of deuterated analogues of this compound could be instrumental in studying the mechanisms of reactions involving this compound. For instance, if this compound were to undergo a reaction where a C-H bond on the aromatic ring is cleaved in the rate-determining step, a deuterated version of the molecule would exhibit a slower reaction rate.

The following table outlines a potential study to investigate a hypothetical reaction mechanism using a deuterated analogue of this compound.

Table 2: Hypothetical Kinetic Isotope Effect Study for a Reaction of this compound

ReactantReactionRate ConstantKinetic Isotope Effect (kH/kD)Potential Mechanistic Implication
This compoundReaction with a nucleophile at the C-H positionkH\multirow{2}{}{kH/kD > 2}C-H bond cleavage is likely part of the rate-determining step.
2,5-Dibromo-x-deuteriobenzenesulfonyl fluorideReaction with the same nucleophile under identical conditionskD
This compoundReaction not involving C-H bond cleavagekH'\multirow{2}{}{kH'/kD' ≈ 1}C-H bond cleavage is likely not involved in the rate-determining step.
2,5-Dibromo-x-deuteriobenzenesulfonyl fluorideReaction under identical conditionskD'

This table is illustrative and presents a hypothetical scenario for how a deuterated analogue could be used in a mechanistic study.

Computational and Spectroscopic Characterization in Research

Computational Chemistry for Elucidating Reaction Mechanisms and Reactivity

Computational chemistry provides invaluable insights into the behavior of molecules like 2,5-Dibromobenzenesulfonyl fluoride (B91410), offering a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For aryl sulfonyl fluorides, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding their reactivity. A comprehensive computational study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis has demonstrated the power of DFT in elucidating complex reaction mechanisms. nih.gov This study revealed a three-stage catalytic cycle involving transmetallation, SO₂ insertion, and S(IV)-oxidation, with each step being kinetically and thermodynamically feasible. nih.gov

Theoretical investigations into the fluoride-sensing mechanism of related compounds have also employed DFT to understand processes like excited-state intramolecular proton transfer (ESIPT). nih.gov Such studies help in designing new molecules with specific functionalities. For 2,5-Dibromobenzenesulfonyl fluoride, DFT could be used to model its reaction pathways, predict the stability of intermediates, and calculate the energy barriers of transition states, thus guiding synthetic efforts and explaining observed reactivity.

Illustrative Data for Aryl Sulfonyl Fluorides from Computational Studies:

Computational Method Application Key Findings
DFT Mechanistic Study of Aryl Sulfonyl Fluoride Synthesis Elucidation of a three-stage Bi(III) catalytic cycle. nih.gov
TD-DFT Fluoride-Sensing Mechanism Explanation of ESIPT inhibition by fluoride anions. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. For a compound like this compound, MD simulations could model its interaction with biological targets, such as enzymes. For instance, MD simulations have been used to study the interaction between the textile dye Reactive Black 5 and human serum albumin, revealing that the complex is stabilized by hydrogen bonds and van der Waals interactions. rsc.org

In the context of drug design, covalent docking and MD simulations of sulfonyl fluorides against the S1 pocket of trypsin have been used to screen for potent inhibitors. nih.gov This approach allows for the identification of promising candidates for synthesis and experimental testing. nih.gov Similarly, MD simulations of this compound could predict its binding modes and affinities to various protein targets, providing a rationale for its potential biological activity.

Advanced Spectroscopic Techniques for Characterization of Reaction Products and Intermediates

Spectroscopic methods are essential for the structural characterization of starting materials, intermediates, and final products in chemical reactions involving this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of a substituted benzene, such as this compound, would provide information about the chemical environment of the aromatic protons. For comparison, the ¹H NMR spectrum of o-dibromobenzene shows two distinct signals for its aromatic protons. researchgate.netchemicalbook.com The expected ¹H NMR spectrum for this compound would show distinct multiplets for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the bromine and sulfonyl fluoride substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. In substituted benzenes, the chemical shifts of the carbon atoms are sensitive to the nature of the substituents. For the three isomers of dibromobenzene, the number of signals in the ¹³C NMR spectrum can distinguish them: o-dibromobenzene shows three peaks, m-dibromobenzene shows four peaks, and p-dibromobenzene shows two peaks. brainly.in For this compound, six distinct signals would be expected in the aromatic region of the ¹³C NMR spectrum due to the lack of symmetry.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. biophysics.org The ¹⁹F NMR spectrum of an aryl sulfonyl fluoride typically shows a signal in a characteristic region. For example, the ¹⁹F NMR chemical shift for 4-methyl-benzenesulfonyl fluoride is reported at 66.3 ppm. rsc.org The ¹⁹F chemical shift of this compound would be a key identifier for this compound and its derivatives. ucsb.educolorado.edu

Illustrative NMR Data for Related Compounds:

Compound Nucleus Chemical Shift (ppm) Reference
o-Dibromobenzene ¹H 7.60, 7.16 chemicalbook.com
p-Dibromobenzene ¹H 7.293 chemicalbook.com
4-Methyl-benzenesulfonyl fluoride ¹⁹F 66.3 rsc.org

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). libretexts.org This would result in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, which is a clear indicator of the presence of two bromine atoms. libretexts.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, confirming the identity of the compound and its reaction products. rsc.orgnih.gov The fragmentation patterns observed in the mass spectrum can also provide structural information. researchgate.netcore.ac.uk

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound. For complex molecules, such as covalent adducts formed from the reaction of this compound with other molecules, single-crystal X-ray diffraction is the gold standard for structural elucidation. docbrown.info Studies on related benzenesulfonamide (B165840) derivatives have utilized X-ray crystallography to determine their precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.comnih.gov For example, the crystal structure of a selenide (B1212193) bearing a benzenesulfonamide moiety bound to human carbonic anhydrase II has been determined, providing a detailed view of the binding interactions. nih.gov Similarly, X-ray crystallography of a suitable derivative or adduct of this compound would definitively confirm its covalent structure and provide insights into its non-covalent interactions. nih.gov

Future Perspectives and Emerging Research Directions

Innovation in Catalytic Systems for Enhanced Chemoselectivity and Efficiency

The advancement of catalytic methods is central to unlocking the full synthetic potential of 2,5-Dibromobenzenesulfonyl fluoride (B91410). The sulfonyl fluoride moiety is recognized for its unique balance of stability and reactivity, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov Future research will likely focus on developing novel catalytic systems to precisely control its reactions. Innovations in transition-metal catalysis, photoredox catalysis, electrocatalysis, and organocatalysis are promising avenues for enhancing the efficiency and chemoselectivity of reactions involving the sulfonyl fluoride group. acs.org

For a molecule like 2,5-Dibromobenzenesulfonyl fluoride, which possesses multiple reactive sites, chemoselectivity is paramount. Catalysts that can selectively activate the S-F bond for SuFEx reactions without disturbing the C-Br bonds, or vice versa, are highly desirable. For instance, palladium-catalyzed processes have been developed for the synthesis of arylsulfonyl fluorides from aryl bromides, indicating the potential for selective manipulation of the bromine atoms. nih.govmdpi.com The development of catalysts that can mediate the selective, sequential functionalization of the two bromine atoms and the sulfonyl fluoride group would represent a significant breakthrough, enabling the construction of complex molecular architectures from this single building block.

Future catalytic systems may also address the activation of sulfonyl fluorides for reactions with a broader range of nucleophiles under milder conditions. nih.gov While SuFEx chemistry is powerful, expanding the catalytic toolbox will allow for more intricate molecular designs and applications. acs.org

Catalytic Approach Potential Application for this compound Key Advantages
Transition-Metal Catalysis Selective cross-coupling reactions at the C-Br positions (e.g., Suzuki, Sonogashira). researchgate.netHigh efficiency, broad substrate scope, and established methodologies.
Photoredox Catalysis Radical-based functionalization at either the aryl ring or the sulfonyl fluoride group under mild conditions. acs.orgresearchgate.netUse of visible light, mild reaction conditions, and access to unique reactive intermediates.
Organocatalysis Activation of the sulfonyl fluoride group for nucleophilic substitution without the use of metals. Metal-free, potentially lower toxicity, and complementary reactivity to metal catalysis.
Electrocatalysis Electrochemical synthesis or modification of the sulfonyl fluoride moiety. Avoidance of stoichiometric chemical oxidants/reductants and precise control over reaction potential.

Expanding the Scope of Orthogonal Functionalization and Multi-Step Synthesis

The structure of this compound is inherently suited for orthogonal functionalization, a strategy where different reactive groups on a molecule can be manipulated independently. The sulfonyl fluoride group and the two bromine atoms offer three distinct handles for sequential chemical modifications. The sulfonyl fluoride can participate in SuFEx reactions to form sulfonamides or sulfonic esters, while the bromine atoms are amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov

Future research will likely exploit this orthogonality to build complex, three-dimensional molecules in a programmed manner. For example, one bromine atom could be functionalized via a Suzuki coupling, the other via a Buchwald-Hartwig amination, and the sulfonyl fluoride group could then be reacted with a phenolic nucleophile. This step-wise approach allows for the precise installation of different functionalities, making this compound a valuable scaffold in drug discovery and materials science. researchgate.net The ability to perform a variety of derivatization processes, including nucleophilic substitution at the sulfur center and metal-catalyzed reactions at the carbon-bromine bonds, highlights its potential as a multifunctional reagent. nih.gov

Integration with Flow Chemistry and Automated Synthetic Platforms

The translation of complex multi-step syntheses involving this compound to automated flow chemistry platforms represents a significant future direction. syrris.jp Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved reproducibility, and the ability to telescope multiple reaction steps into a single continuous process. researchgate.netmdpi.com

Given the often-energetic nature of reactions involving sulfonyl halides and the need for precise stoichiometric control in orthogonal functionalization, flow chemistry is an ideal technology. springernature.com An automated system could be designed to sequentially modify the three reactive sites of this compound, with in-line purification and analysis at each stage. researchgate.netresearchgate.net This would dramatically accelerate the synthesis of compound libraries based on this scaffold for high-throughput screening in pharmaceutical and materials research. The integration of flow chemistry with machine learning algorithms could further optimize reaction conditions in real-time, leading to higher yields and purity. researchgate.net

Parameter Batch Synthesis Flow Chemistry
Safety Potential for thermal runaway in large-scale reactions.Superior heat transfer and small reactor volumes minimize risks. mdpi.com
Control Difficult to precisely control temperature, mixing, and reaction time.Precise control over residence time, temperature, and stoichiometry. mdpi.com
Scalability Scaling up can be non-trivial and require re-optimization.Scaling up is achieved by running the system for longer periods.
Multi-step Synthesis Requires isolation and purification of intermediates, which is time-consuming. syrris.jpMultiple reaction steps can be linked in a continuous sequence. syrris.jp

Exploration of Novel Bioconjugation Targets and Strategies Beyond Current Paradigms

Sulfonyl fluorides have gained prominence as electrophilic warheads for covalent modification of proteins, a field known as bioconjugation. nih.gov They exhibit excellent stability under physiological conditions and can selectively react with nucleophilic amino acid residues. acs.org While cysteine has been a primary target for covalent inhibitors, sulfonyl fluorides have expanded the scope to include lysine, tyrosine, serine, threonine, and histidine. acs.orgnih.gov

The future application of this compound in this area lies in its potential as a bifunctional or trifunctional linker. After an initial conjugation event via the sulfonyl fluoride group to a target protein, the bromine atoms remain available for further modification. This could be used to attach a second protein, a fluorescent dye, a drug molecule, or a molecular "glue" to induce protein-protein interactions. researchgate.net This "late-stage functionalization" capability is highly attractive in chemical biology for developing sophisticated chemical probes and therapeutic agents. researchgate.net The stability of the resulting covalent bond is a key advantage, particularly when compared to other electrophiles like maleimides. chinesechemsoc.org

Emerging research will focus on identifying new, non-canonical amino acid targets and developing strategies for achieving even greater site-specificity. The unique electronic properties conferred by the two bromine atoms on the this compound scaffold could be exploited to fine-tune the reactivity and selectivity of the sulfonyl fluoride warhead for specific protein environments.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which involves the study of non-covalent interactions to create complex, ordered structures, offers exciting future possibilities for this compound. The fluorine and bromine atoms on the molecule can participate in various non-covalent interactions, such as halogen bonding and hydrogen bonding, which can be used to direct the self-assembly of molecules into higher-order structures. nih.govnih.gov

For instance, the electron-deficient region on the bromine atoms (the σ-hole) can act as a halogen bond donor, interacting with Lewis bases to form predictable assemblies. The fluorine atom can act as a hydrogen bond acceptor. rsc.org By strategically modifying the molecule through its reactive handles, it is possible to program self-assembly into specific architectures like gels, liquid crystals, or crystalline co-polymers. The interplay of these weak interactions, including potential F···π and C-H···F contacts, can be harnessed to build functional supramolecular materials. nih.govrsc.org Future research could explore the design of stimuli-responsive materials where the self-assembled state can be controlled by external triggers, leveraging the unique electronic and steric properties of the this compound core.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,5-Dibromobenzenesulfonyl chloride, and how do they influence experimental design?

  • Methodological Answer : Key properties include a density of 2.11 g/cm³, melting point (69–73°C), and boiling point (133°C at 1 mmHg) . These parameters dictate solubility in organic solvents (e.g., dichloromethane or THF) and reaction temperature optimization. For instance, its low boiling point under reduced pressure requires vacuum distillation setups for purification. The sulfonyl chloride group’s electrophilicity makes it reactive toward nucleophiles, necessitating anhydrous conditions to avoid hydrolysis .

Q. What safety protocols are essential when handling 2,5-Dibromobenzenesulfonyl chloride?

  • Methodological Answer : Due to its skin corrosion hazard (Category 1B, H314), researchers must use nitrile gloves, safety goggles, and fume hoods to prevent exposure . Spill management requires inert absorbents (e.g., vermiculite), and contaminated surfaces should be rinsed with ethanol before water to neutralize residual sulfonyl chloride. Storage in airtight containers under nitrogen prevents moisture-induced decomposition .

Q. How can researchers validate the purity of 2,5-Dibromobenzenesulfonyl chloride post-synthesis?

  • Methodological Answer : Melting point analysis (69–73°C) provides a preliminary purity check . High-performance liquid chromatography (HPLC) with UV detection at 254 nm or nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) confirms structural integrity. For instance, the sulfonyl chloride group exhibits characteristic ³⁵Cl/³⁷Cl isotopic splitting in mass spectrometry .

Advanced Research Questions

Q. How to design experiments to study its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) in anhydrous toluene at 80–100°C . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and characterize intermediates using HRMS. Control bromide displacement by varying bases (e.g., K₂CO₃ vs. CsF) to isolate competing pathways .

Q. What strategies mitigate side reactions when using 2,5-Dibromobenzenesulfonyl chloride in multi-step syntheses?

  • Methodological Answer : Introduce protecting groups (e.g., tert-butyldimethylsilyl) for amine or hydroxyl functionalities prior to sulfonation. Slow addition of the sulfonyl chloride (1.1–1.3 eq.) at 0°C minimizes exothermic side reactions. Post-reaction quenching with ice-cold NaHCO₃ ensures neutralization of excess reagent .

Q. How can steric and electronic effects of bromine substituents be probed in nucleophilic substitutions?

  • Methodological Answer : Conduct competitive reactions with nucleophiles of varying bulk (e.g., aniline vs. 2,6-lutidine). Bromine’s electron-withdrawing nature directs electrophilic attack to the para position; confirm regioselectivity via X-ray crystallography or NOE NMR experiments .

Q. How to resolve contradictions in reported stability under varying pH conditions?

  • Methodological Answer : Perform kinetic studies in buffered solutions (pH 2–12) at 25°C, monitoring decomposition via UV-Vis spectroscopy (λ = 270 nm). Compare half-lives to identify pH-dependent hydrolysis pathways. Use DFT calculations to model transition states and validate experimental trends .

Q. What advanced techniques characterize its role in synthesizing bioactive endothelin receptor antagonists?

  • Methodological Answer : After sulfonation, purify intermediates via flash chromatography (silica gel, gradient elution). Validate bioactivity using in vitro assays (e.g., competitive binding with ¹²⁵I-endothelin-1) and compare IC₅₀ values against literature benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.